molecular formula C18H20N2O4S B3474427 ethyl 2-[2-[[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino]-1,3-thiazol-4-yl]acetate

ethyl 2-[2-[[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino]-1,3-thiazol-4-yl]acetate

Cat. No.: B3474427
M. Wt: 360.4 g/mol
InChI Key: HBDJNJPWWGXNHT-JXMROGBWSA-N
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Description

Ethyl 2-[2-[[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino]-1,3-thiazol-4-yl]acetate is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, an ethoxyphenyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-[[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino]-1,3-thiazol-4-yl]acetate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using ethoxybenzene and an appropriate acyl chloride.

    Formation of the Enoyl Group: The enoyl group can be formed by the reaction of the ethoxyphenyl derivative with acetic anhydride in the presence of a base.

    Coupling Reaction: The final step involves the coupling of the thiazole derivative with the enoyl derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-[[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino]-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens or alkylating agents in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Ethyl 2-[2-[[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino]-1,3-thiazol-4-yl]acetate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Research: It is used in studies to understand the biological pathways and mechanisms of thiazole derivatives.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of ethyl 2-[2-[[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino]-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial effects.

Comparison with Similar Compounds

Ethyl 2-[2-[[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino]-1,3-thiazol-4-yl]acetate can be compared with other thiazole derivatives, such as:

    Methyl 2-[[(2E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Similar structure but with a benzothiophene ring.

    Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate: Similar structure but with a thiophene ring.

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities.

Properties

IUPAC Name

ethyl 2-[2-[[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-3-23-15-8-5-13(6-9-15)7-10-16(21)20-18-19-14(12-25-18)11-17(22)24-4-2/h5-10,12H,3-4,11H2,1-2H3,(H,19,20,21)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDJNJPWWGXNHT-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-[2-[[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino]-1,3-thiazol-4-yl]acetate
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ethyl 2-[2-[[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino]-1,3-thiazol-4-yl]acetate
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ethyl 2-[2-[[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino]-1,3-thiazol-4-yl]acetate
Reactant of Route 4
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ethyl 2-[2-[[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino]-1,3-thiazol-4-yl]acetate
Reactant of Route 5
Reactant of Route 5
ethyl 2-[2-[[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino]-1,3-thiazol-4-yl]acetate
Reactant of Route 6
ethyl 2-[2-[[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino]-1,3-thiazol-4-yl]acetate

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